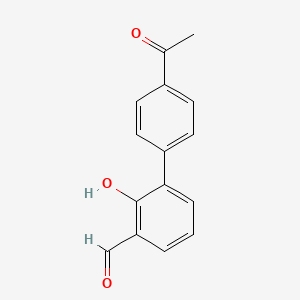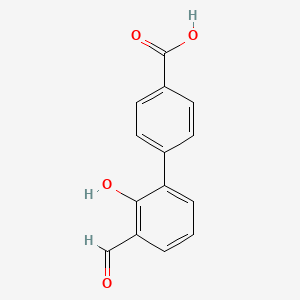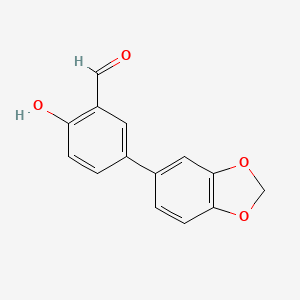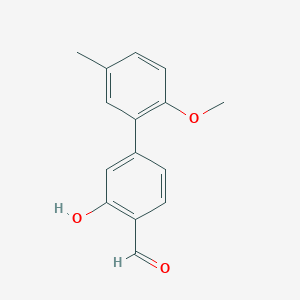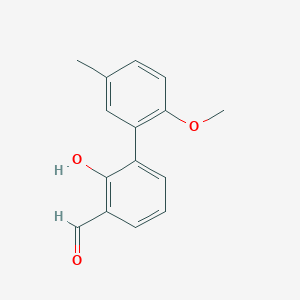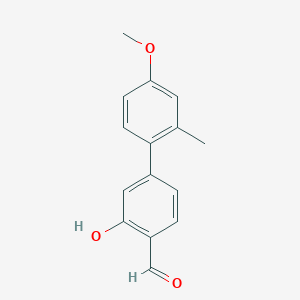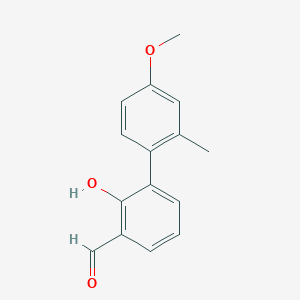
2-Formyl-4-(4-methoxy-3-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-4-(4-methoxy-3-methylphenyl)phenol, 95% (2F4MMPP) is a phenolic compound with a variety of potential applications. It has been studied for its potential use in a wide range of scientific research and laboratory experiments.
科学的研究の応用
2-Formyl-4-(4-methoxy-3-methylphenyl)phenol, 95% has a variety of potential applications in scientific research. It has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the accumulation of amyloid-β peptide in the brain. Additionally, it has been studied for its potential use in the treatment of diabetes, as it has been found to reduce the levels of glucose in the blood.
作用機序
2-Formyl-4-(4-methoxy-3-methylphenyl)phenol, 95% has been found to exert its effects through a variety of mechanisms. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, it has been found to inhibit the activity of certain proteins, such as nuclear factor-κB and activator protein-1. Furthermore, it has been found to modulate the activity of certain genes, such as those involved in cell growth and apoptosis.
Biochemical and Physiological Effects
2-Formyl-4-(4-methoxy-3-methylphenyl)phenol, 95% has been found to exert a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines, reduce the accumulation of amyloid-β peptide in the brain, and reduce the levels of glucose in the blood. Additionally, it has been found to reduce inflammation and oxidative stress, as well as to modulate the activity of certain genes involved in cell growth and apoptosis.
実験室実験の利点と制限
2-Formyl-4-(4-methoxy-3-methylphenyl)phenol, 95% has a variety of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, it has a variety of potential applications in scientific research, making it a versatile option for laboratory experiments. However, it has a limited solubility in water, making it difficult to use in certain types of experiments.
将来の方向性
2-Formyl-4-(4-methoxy-3-methylphenyl)phenol, 95% has a variety of potential future directions. One potential future direction is to further explore its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cell lines. Additionally, further research could be conducted to explore its potential use in the treatment of Alzheimer's disease and diabetes, as it has been found to reduce the accumulation of amyloid-β peptide in the brain and reduce the levels of glucose in the blood. Furthermore, further research could be conducted to explore its potential use as an anti-inflammatory and anti-oxidant agent. Finally, further research could be conducted to explore its potential use as a gene-modulating agent.
合成法
2-Formyl-4-(4-methoxy-3-methylphenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the condensation reaction of 4-methoxy-3-methylphenol and formaldehyde in the presence of an acid catalyst. The second step involves the condensation of the reaction product with formaldehyde in the presence of a base catalyst. The final product is 2-Formyl-4-(4-methoxy-3-methylphenyl)phenol, 95%.
特性
IUPAC Name |
2-hydroxy-5-(4-methoxy-3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-11(4-6-15(10)18-2)12-3-5-14(17)13(8-12)9-16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSXPMFJWZHRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685161 |
Source


|
| Record name | 4-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111129-33-9 |
Source


|
| Record name | 4-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




